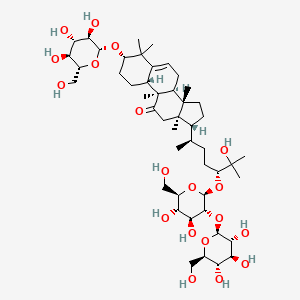

11-Oxomogroside IIIe

Description

The exact mass of the compound 11-Oxomogroside IIIe is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 11-Oxomogroside IIIe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Oxomogroside IIIe including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-28,30-43,49-51,53-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTPQPDYCBHPCC-WTFJSKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 11-Oxomogroside IIIe

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IIIe, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is a compound of emerging scientific interest. While structurally similar to other mogrosides known for their intense sweetness, 11-Oxomogroside IIIe has demonstrated significant potential as a therapeutic agent, particularly in the context of fibrotic diseases. This technical guide provides a comprehensive overview of the current scientific understanding of 11-Oxomogroside IIIe, including its chemical and physical properties, biological activities, and mechanism of action. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and development.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, has a long history of use in traditional Chinese medicine and as a natural sweetener. The primary sweet components of monk fruit are a group of triterpene glycosides called mogrosides. Among these, 11-Oxomogroside IIIe has been identified as a compound with potent anti-inflammatory and anti-fibrotic properties. Recent studies have elucidated its mechanism of action, highlighting its potential for the development of novel therapies for conditions such as pulmonary and myocardial fibrosis. This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic applications of 11-Oxomogroside IIIe.

Chemical and Physical Properties

11-Oxomogroside IIIe is a complex molecule belonging to the cucurbitane family of triterpenoids. Its structure features a tetracyclic triterpene core glycosidically linked to sugar moieties.

| Property | Value | Reference |

| Molecular Formula | C48H80O20 | N/A |

| Molecular Weight | 977.1 g/mol | N/A |

| CAS Number | 2096516-68-4 | [1] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO and methanol | N/A |

| Source | Fruit of Siraitia grosvenorii | N/A |

Biological Activity and Mechanism of Action

The primary therapeutic potential of 11-Oxomogroside IIIe lies in its potent anti-fibrotic and anti-inflammatory activities. Research has demonstrated its efficacy in cellular and animal models of fibrosis.

Anti-Fibrotic Effects

Studies have shown that Mogroside IIIE can effectively prevent pulmonary fibrosis.[2] In a mouse model of bleomycin-induced pulmonary fibrosis, administration of Mogroside IIIE led to a significant reduction in lung inflammation and collagen deposition.[2] Furthermore, it has been shown to inhibit the transdifferentiation of fibroblasts into myofibroblasts, a key process in the development of fibrosis.[2] Similar anti-fibrotic effects have been observed in models of myocardial fibrosis, where Mogroside IIIE was found to reduce the expression of fibrotic markers.

Anti-Inflammatory Effects

The anti-fibrotic activity of 11-Oxomogroside IIIe is closely linked to its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines. This anti-inflammatory action is mediated through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action: The TLR4 Signaling Pathway

The anti-fibrotic and anti-inflammatory effects of 11-Oxomogroside IIIe are primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[2] TLR4 is a key pattern recognition receptor that plays a crucial role in the innate immune response and the initiation of inflammatory cascades. Upon activation by ligands such as lipopolysaccharide (LPS) or endogenous danger signals, TLR4 recruits adaptor proteins, primarily Myeloid differentiation primary response 88 (MyD88), to initiate downstream signaling.

This signaling cascade activates two major pathways:

-

The NF-κB Pathway: The MyD88-dependent pathway leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB). This phosphorylation and subsequent degradation of IκB allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. 11-Oxomogroside IIIe has been shown to inhibit the activation of NF-κB.

-

The MAPK Pathway: The TLR4-MyD88 axis also activates the mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK. These kinases play critical roles in inflammation and cellular stress responses. 11-Oxomogroside IIIe has been demonstrated to suppress the phosphorylation of these MAPK proteins.[2]

By inhibiting both the NF-κB and MAPK signaling pathways downstream of TLR4, 11-Oxomogroside IIIe effectively dampens the inflammatory response and subsequent fibrotic processes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of 11-Oxomogroside IIIe.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This in vivo model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

11-Oxomogroside IIIe

-

Vehicle control (e.g., sterile saline with a small percentage of DMSO)

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

Procedure:

-

Anesthetize the mice using isoflurane.

-

On day 0, intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) dissolved in sterile saline. Control mice receive an equivalent volume of sterile saline.

-

From day 1 to day 21, administer 11-Oxomogroside IIIe (e.g., at various doses) or vehicle control to the mice daily via oral gavage or intraperitoneal injection.

-

On day 21, euthanize the mice and collect lung tissues and bronchoalveolar lavage fluid (BALF).

-

Histological Analysis: Fix lung tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Biochemical Analysis: Measure the levels of inflammatory cells and cytokines (e.g., IL-6, TNF-α) in the BALF. Determine the hydroxyproline content in lung tissue homogenates as a measure of collagen deposition.

-

Western Blot Analysis: Analyze the expression of key proteins in the TLR4 signaling pathway in lung tissue homogenates as described in section 4.3.

TGF-β-Induced Fibroblast to Myofibroblast Transdifferentiation

This in vitro assay is used to assess the direct anti-fibrotic effect of a compound on fibroblasts.

Materials:

-

Human lung fibroblasts (e.g., MRC-5 or primary cells)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Recombinant human Transforming Growth Factor-beta 1 (TGF-β1)

-

11-Oxomogroside IIIe

-

Primary antibodies against α-smooth muscle actin (α-SMA) and a loading control (e.g., GAPDH)

-

Secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Culture human lung fibroblasts in DMEM with 10% FBS.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free DMEM for 24 hours.

-

Pre-treat the cells with various concentrations of 11-Oxomogroside IIIe for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours to induce myofibroblast differentiation.

-

Lyse the cells and perform Western blot analysis for the expression of α-SMA, a marker of myofibroblasts.

Western Blot Analysis of the TLR4/MyD88/MAPK/NF-κB Signaling Pathway

This technique is used to quantify the expression and activation of key proteins in the signaling pathway modulated by 11-Oxomogroside IIIe.

Materials:

-

Cell or tissue lysates

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against TLR4, MyD88, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, phospho-IκBα, IκBα, phospho-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Visual representations of the signaling pathway and experimental workflows can aid in the understanding of the complex biological processes involved.

Figure 1: The inhibitory effect of 11-Oxomogroside IIIe on the TLR4 signaling pathway.

Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis mouse model.

Conclusion

11-Oxomogroside IIIe is a promising natural compound with well-defined anti-fibrotic and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the TLR4 signaling pathway, provides a strong rationale for its further investigation as a therapeutic agent for fibrotic diseases. The detailed experimental protocols and visualizations provided in this guide are intended to support and accelerate research in this exciting area. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in preclinical and clinical settings.

References

An In-depth Technical Guide to 11-Oxomogroside IIIe: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IIIe is a cucurbitane triterpene glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound, along with other mogrosides, contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, low-calorie sweetener. Beyond its sweetening properties, recent scientific investigations have unveiled significant pharmacological potential of 11-Oxomogroside IIIe, particularly its anti-inflammatory and anti-fibrotic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 11-Oxomogroside IIIe, with a focus on its mechanism of action in cellular signaling pathways. Detailed experimental protocols for key analytical and biological assays are also presented to facilitate further research and development.

Chemical Structure and Properties

11-Oxomogroside IIIe is a member of the mogroside family, which are glycosides of the tetracyclic triterpene alcohol, mogrol. The defining structural feature of 11-Oxomogroside IIIe is the presence of a ketone group at the C-11 position of the mogrol backbone.

While a definitive, publicly available 2D structure diagram for 11-Oxomogroside IIIe remains elusive in the searched literature, its chemical identity is established through its unique Chemical Abstracts Service (CAS) number, molecular formula, and molecular weight.

Table 1: Physicochemical Properties of 11-Oxomogroside IIIe

| Property | Value | Source |

| CAS Number | 2096516-68-4 | [1][2] |

| Molecular Formula | C₄₈H₈₀O₁₉ | [2] |

| Molecular Weight | 961.14 g/mol | [2] |

| Appearance | Solid | |

| Purity | >98.00% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C |

Note: The Certificate of Analysis for a commercial standard of 11-Oxomogroside IIIe states that its HNMR and HPLC data are "Consistent with structure"; however, the actual spectral data was not available in the searched results.

Biological Activity and Mechanism of Action

The most well-documented biological activity of 11-Oxomogroside IIIe is its potent anti-fibrotic effect, particularly in the context of pulmonary fibrosis. Research has demonstrated that 11-Oxomogroside IIIe can prevent and reduce pulmonary fibrosis by inhibiting inflammation and the deposition of extracellular matrix.[3]

The primary mechanism of action for this anti-fibrotic effect involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[1] 11-Oxomogroside IIIe has been shown to significantly decrease the expression of TLR4 and its downstream signaling components, myeloid differentiation factor 88 (MyD88) and mitogen-activated protein kinase (MAPK).[1][3] This pathway is crucial for the inflammatory response that leads to the deposition of extracellular matrix in fibrotic diseases.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of 11-Oxomogroside IIIe in inhibiting the TLR4-mediated fibrotic pathway.

References

The Biosynthesis of 11-Oxomogroside IIIe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IIIe is a triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, it contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, non-caloric sweetener. Understanding the biosynthetic pathway of 11-Oxomogroside IIIe is crucial for metabolic engineering efforts aimed at enhancing its production in natural or heterologous systems. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of 11-Oxomogroside IIIe, detailing the key enzymatic steps, and summarizing the available quantitative data and experimental methodologies.

Introduction

Mogrosides are a diverse group of cucurbitane-type triterpenoid glycosides responsible for the intense sweet taste of monk fruit. Their biosynthesis involves a complex series of reactions catalyzed by several enzyme families. The pathway initiates from the general isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently modified by oxidation and glycosylation to yield a variety of mogroside species. This document focuses on the specific pathway leading to 11-Oxomogroside IIIe, a derivative characterized by an oxidized C-11 position on the mogrol aglycone and a specific glycosylation pattern.

The Putative Biosynthetic Pathway of 11-Oxomogroside IIIe

The biosynthesis of 11-Oxomogroside IIIe begins with the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation steps. The entire pathway can be broadly divided into two major stages: the formation of the aglycone, mogrol, and its subsequent modifications. The key enzyme families involved in mogroside biosynthesis include squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs).[1]

A putative pathway for the biosynthesis of 11-Oxomogroside IIIe is proposed based on the established general mogroside biosynthetic pathway.

Stage 1: Formation of the Mogrol Aglycone

-

Squalene to 2,3-Oxidosqualene: The pathway starts with the epoxidation of squalene to 2,3-oxidosqualene, a common precursor for triterpenoid synthesis. This reaction is catalyzed by squalene epoxidase (SQE) .

-

Cyclization to Cucurbitadienol: 2,3-oxidosqualene is then cyclized to form the tetracyclic triterpenoid scaffold, cucurbitadienol. This crucial step is catalyzed by cucurbitadienol synthase (CS) .

-

Hydroxylation to Mogrol: Cucurbitadienol undergoes a series of hydroxylation reactions to form mogrol. This is a multi-step process involving cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases (EPH) .

Stage 2: Oxidation and Glycosylation to 11-Oxomogroside IIIe

-

11-Oxidation of Mogrol: The mogrol backbone is oxidized at the C-11 position to form 11-oxomogrol. This reaction is catalyzed by a specific cytochrome P450 monooxygenase . While the exact enzyme has not been definitively identified, CYP450s are known to be responsible for such oxidative modifications in mogroside biosynthesis.

-

Glycosylation Cascade: 11-oxomogrol then undergoes a series of glycosylation steps, where glucose moieties are sequentially added to the C-3 and C-24 hydroxyl groups. This process is catalyzed by a series of UDP-glucosyltransferases (UGTs) . The formation of the "IIIe" glycosylation pattern involves the addition of two glucose units at the C-3 position and one at the C-24 position. Specific UGTs, such as members of the UGT74 and UGT94 families, are known to be involved in the glycosylation of mogrol and its derivatives.[2][3] For instance, UGT74AC1 has been shown to glycosylate the C-3 hydroxyl of mogrol to form mogroside IE.[3] Subsequent glycosylations would be carried out by other specific UGTs to achieve the final structure of 11-Oxomogroside IIIe.

Quantitative Data

Quantitative data on the biosynthesis of 11-Oxomogroside IIIe, such as enzyme kinetics and in planta concentrations of intermediates, are limited. However, studies on the accumulation of various mogrosides in Siraitia grosvenorii fruit at different developmental stages provide some insights into the dynamics of the pathway.

| Mogroside | Concentration Range (mg/g dry weight) in Monk Fruit | Reference |

| Mogroside V | 5.8 - 12.5 | |

| Siamenoside I | 0.5 - 2.0 | |

| Mogroside IV | 0.1 - 0.8 | |

| Mogroside III | 0.2 - 1.5 | [4] |

| Mogroside IIE | 0.1 - 1.0 | |

| 11-Oxomogroside V | 0.1 - 0.5 |

Note: Data for 11-Oxomogroside IIIe specifically is not available in the reviewed literature. The table presents data for other major mogrosides to provide context on typical concentration ranges.

Experimental Protocols

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

Objective: To express and functionally characterize the enzymes (CS, CYP450s, UGTs) involved in the biosynthesis of 11-Oxomogroside IIIe.

Methodology:

-

Gene Cloning: The candidate genes for CS, CYP450, and UGTs are amplified from S. grosvenorii cDNA and cloned into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Heterologous Expression: The expression vectors are transformed into a suitable host organism. Escherichia coli is commonly used for UGTs, while Saccharomyces cerevisiae is often preferred for CYP450s due to the requirement of post-translational modifications and the presence of a compatible cytochrome P450 reductase.

-

Protein Purification: The expressed recombinant proteins are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

CS Assay: The purified CS enzyme is incubated with the substrate 2,3-oxidosqualene. The product, cucurbitadienol, is extracted with an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS or LC-MS.

-

CYP450 Assay: The purified CYP450 is incubated with the mogrol substrate in the presence of a cytochrome P450 reductase and NADPH. The formation of 11-oxomogrol is monitored by HPLC or LC-MS.

-

UGT Assay: The purified UGT is incubated with the acceptor substrate (e.g., 11-oxomogrol) and the sugar donor UDP-glucose. The reaction products are analyzed by HPLC or LC-MS to identify the specific glycosylated mogroside.

-

Quantification of Mogrosides by HPLC-MS/MS

Objective: To quantify the concentration of 11-Oxomogroside IIIe and other mogrosides in plant material or enzymatic assays.

Methodology:

-

Sample Preparation: Plant material is freeze-dried and ground to a fine powder. A known amount of the powder is extracted with a suitable solvent, typically 80% methanol, using ultrasonication. The extract is then centrifuged and filtered.

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: The extracted mogrosides are separated on a C18 reversed-phase HPLC column using a gradient of water (often with a formic acid modifier) and acetonitrile.

-

Mass Spectrometric Detection: The eluting compounds are detected using a tandem mass spectrometer operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each mogroside.

-

Quantification: A standard curve is generated using authentic standards of the mogrosides of interest to determine their concentrations in the samples.

-

Visualizations

Putative Biosynthetic Pathway of 11-Oxomogroside IIIe

Caption: Putative biosynthetic pathway of 11-Oxomogroside IIIe.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for enzyme characterization.

Conclusion

The biosynthesis of 11-Oxomogroside IIIe is a complex process involving multiple enzyme families. While the general pathway for mogroside synthesis has been elucidated, the specific enzymes and the precise sequence of events leading to 11-Oxomogroside IIIe are still under investigation. Further research is needed to identify and characterize the specific cytochrome P450 responsible for the 11-oxidation and the UDP-glucosyltransferases that assemble the unique glycosylation pattern of this molecule. Such knowledge will be instrumental in developing biotechnological approaches for the sustainable production of this and other valuable mogrosides for the food and pharmaceutical industries.

References

Pharmacological Profile of 11-Oxomogroside IIIe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of 11-Oxomogroside IIIe, a cucurbitane-type triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit). This document synthesizes the current scientific literature, focusing on its therapeutic potential, mechanism of action, and relevant experimental data. For the purposes of this guide, 11-Oxomogroside IIIe is considered synonymous with Mogroside IIIE, based on available research.

Overview of Pharmacological Activities

11-Oxomogroside IIIe, a member of the mogroside family of compounds, has demonstrated significant potential in preclinical studies.[1][2] The primary pharmacological activities identified include anti-diabetic, anti-inflammatory, and antioxidant effects.[3][4] Mogrosides, as a class, are recognized for their intense sweetness without contributing calories, and have been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration.[2] The pharmacological activities of mogrosides are diverse, encompassing antitumor, anti-inflammatory, hypoglycemic, and antioxidant effects.[2]

Anti-Diabetic and Anti-Inflammatory Effects

The most well-documented therapeutic potential of 11-Oxomogroside IIIe lies in its protective effects against diabetic nephropathy, a major complication of diabetes.[3] In vitro studies have shown that it can mitigate the harmful effects of high glucose on kidney cells (podocytes).

Mechanism of Action: AMPK/SIRT1 Signaling Pathway

11-Oxomogroside IIIe exerts its protective effects by activating the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[3][4][5] This pathway is a critical regulator of cellular energy homeostasis and stress resistance.

Under high glucose conditions, which mimic a diabetic state, podocytes experience increased inflammation, oxidative stress, and apoptosis (programmed cell death).[3] 11-Oxomogroside IIIe intervention leads to the phosphorylation and activation of AMPK, which in turn upregulates SIRT1.[5] The activation of this cascade results in the downstream suppression of inflammatory and apoptotic markers.[3][4] The use of an AMPK inhibitor, Compound C, was shown to reverse the protective effects of Mogroside IIIE, confirming the central role of this pathway.[4][5]

In Vitro Efficacy in Podocytes

Studies using the MPC-5 podocyte cell line have demonstrated that 11-Oxomogroside IIIe:

-

Increases cell viability in high-glucose conditions.[3]

-

Reduces inflammation by decreasing the concentration of inflammatory cytokines.[3]

-

Alleviates oxidative stress by lowering the levels of related markers.[3]

-

Inhibits apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax, cleaved caspase-3, and cleaved caspase-9.[3][5]

Table 1: Qualitative Summary of 11-Oxomogroside IIIe Effects on High Glucose-Induced Podocytes

| Parameter | Effect of High Glucose | Effect of 11-Oxomogroside IIIe (1, 10, 50 µM) |

| Cell Viability | Decreased | Increased |

| Inflammatory Cytokines | Increased | Decreased |

| Oxidative Stress Markers | Increased | Decreased |

| Apoptosis Rate | Increased | Decreased |

| Bcl-2 Expression | Decreased | Increased |

| Bax Expression | Increased | Decreased |

| Cleaved Caspase-3/9 | Increased | Decreased |

| p-AMPK/AMPK Ratio | Decreased | Increased |

| SIRT1 Expression | Decreased | Increased |

Source: Data synthesized from studies on Mogroside IIIE.[3][5]

Antioxidant Properties

While direct quantitative antioxidant data for 11-Oxomogroside IIIe is limited, studies on the closely related compound, 11-oxo-mogroside V, provide strong evidence of the antioxidant potential of this structural class.[4][6] These compounds exhibit significant scavenging activity against various reactive oxygen species (ROS).

Table 2: In Vitro Antioxidant Activity of 11-oxo-mogroside V

| Reactive Oxygen Species (ROS) | EC50 (µg/mL) |

| Superoxide Anion (O₂⁻) | 4.79[6] |

| Hydrogen Peroxide (H₂O₂) | 16.52[6] |

| Hydroxyl Radical (•OH) | 146.17[6] |

| •OH-induced DNA Damage | 3.09[6] |

EC50: The concentration of the compound that scavenges 50% of the reactive oxygen species.

Experimental Protocols

In Vitro Model of High Glucose-Induced Podocyte Injury

This section details the methodology used to evaluate the effects of 11-Oxomogroside IIIe on podocytes.[3][5]

-

Cell Culture: Mouse podocyte cells (MPC-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Induction of Injury: To mimic diabetic conditions, cells are exposed to a high glucose (HG) environment (25 mM glucose) for 24 hours. A control group is maintained in a normal glucose (NG) medium (5.5 mM glucose), and an osmotic control group is treated with mannitol (5.5 mM glucose + 22.5 mM mannitol).

-

Drug Treatment: Following the 24-hour glucose challenge, MPC-5 cells are treated with varying concentrations of 11-Oxomogroside IIIe (typically 1, 10, or 50 µM) for an additional 24 hours.

-

Cell Viability Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures mitochondrial metabolic activity.

-

Inflammation and Oxidative Stress Analysis: The concentrations of inflammatory factors (e.g., TNF-α, IL-6) and oxidative stress markers (e.g., superoxide dismutase, malondialdehyde) in the cell supernatant are quantified using commercially available ELISA kits.

-

Apoptosis Analysis: Apoptosis is measured by flow cytometry after staining cells with Annexin V-FITC and propidium iodide. Protein levels of apoptosis-related markers (Bcl-2, Bax, cleaved caspases) are determined by Western blot analysis.

-

Western Blot Analysis: Protein expression levels of key signaling molecules (p-AMPK, AMPK, SIRT1) are quantified by Western blotting to elucidate the mechanism of action. An AMPK inhibitor (Compound C) may be used to confirm the pathway's involvement.

Visualizations: Workflows and Signaling Pathways

Caption: Workflow for assessing 11-Oxomogroside IIIe's effects on podocytes.

Caption: Mechanism of action via the AMPK/SIRT1 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mogroside III | C48H82O19 | CID 24720988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Action of 11-Oxomogroside IIIe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of 11-Oxomogroside IIIe, a cucurbitane triterpene glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and drug development.

Overview of Bioactivities

11-Oxomogroside IIIe and its related mogroside compounds have demonstrated a range of pharmacological effects, primarily centered around anti-inflammatory, antioxidant, and metabolic-regulating properties.[1][2][3] These activities position them as promising candidates for addressing conditions such as diabetic nephropathy, inflammatory disorders, and diseases associated with oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on 11-Oxomogroside IIIe and related compounds.

Table 1: In Vitro Efficacy of Mogroside IIIE in High-Glucose-Induced Podocytes

| Parameter | Concentration of Mogroside IIIE | Result | Reference |

| Cell Viability | 1, 10, 50 µM | Increased viability of high-glucose-induced MPC-5 cells | [4][5] |

| Inflammatory Cytokines | 1, 10, 50 µM | Reduced concentrations in high-glucose-induced MPC-5 cells | [3][5] |

| Oxidative Stress Markers | 1, 10, 50 µM | Decreased levels in high-glucose-induced MPC-5 cells | [3][5] |

| Apoptosis | 1, 10, 50 µM | Inhibited apoptosis of high-glucose-induced podocytes | [4][5] |

Table 2: Antioxidant Activity of 11-oxo-mogroside V

| Reactive Oxygen Species (ROS) | EC50 (µg/mL) | Reference |

| Superoxide Anion (O₂⁻) | 4.79 | [6][][8] |

| Hydrogen Peroxide (H₂O₂) | 16.52 | [6][][8] |

| Hydroxyl Radical (•OH) | 146.17 | [8] |

| •OH-induced DNA damage | 3.09 | [6][8] |

Table 3: Anti-inflammatory Activity of a Flavonoid Glycoside from S. grosvenorii

| Cytokine | Treatment | Result | Reference |

| TNF-α, IL-1β, IL-6, IL-10 | LPS-treated MH-S cells + SGPF | Significantly reduced levels of inflammatory cytokines in a dose-dependent manner | [9] |

Core Signaling Pathways and Mechanisms of Action

Research indicates that 11-Oxomogroside IIIe and related compounds exert their effects through the modulation of key cellular signaling pathways.

AMPK/SIRT1 Signaling Pathway

In the context of diabetic nephropathy, Mogroside IIIE has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes through the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[4][5][10] Activation of AMPK, a central regulator of cellular energy homeostasis, subsequently activates SIRT1, which plays a crucial role in cell survival under stress conditions.[10] This pathway ultimately leads to a reduction in glomerular cell damage and enhanced cell viability.[2]

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Preliminary In Vitro Studies of 11-Oxomogroside IIIe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IIIe is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which is known for its intense sweetness and various biological activities, 11-Oxomogroside IIIe is a compound of growing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in vitro studies on 11-Oxomogroside IIIe, with a particular focus on its anti-inflammatory and antioxidant properties. Due to the limited availability of data for 11-Oxomogroside IIIe, relevant data for the closely related and more extensively studied compound, 11-oxo-mogroside V, is also included for comparative purposes.

Quantitative Data Presentation

The following tables summarize the available quantitative data from in vitro studies on 11-Oxomogroside IIIe and the related compound 11-oxo-mogroside V.

Table 1: In Vitro Studies of 11-Oxomogroside IIIe

| Assay | Cell Line | Key Findings | Reference |

| Metabolism | Human intestinal fecal homogenates | Metabolized to the common aglycone, mogrol, within 24 hours.[1][2] | |

| Anti-inflammatory and Antioxidant | High glucose-induced podocytes (MPC-5) | Alleviates inflammation, oxidative stress, and apoptosis.[3] | |

| Signaling Pathway | High glucose-induced podocytes (MPC-5) | Activates the AMPK/SIRT1 signaling pathway.[3] |

Table 2: In Vitro Antioxidant and Anti-tumor Promoting Activity of 11-oxo-mogroside V

| Assay | Parameter | Result | Reference |

| Superoxide Anion (O₂⁻) Scavenging | EC₅₀ | 4.79 µg/mL | |

| Hydrogen Peroxide (H₂O₂) Scavenging | EC₅₀ | 16.52 µg/mL | |

| Hydroxyl Radical (•OH) Scavenging | EC₅₀ | 146.17 µg/mL | |

| •OH-induced DNA Damage Inhibition | EC₅₀ | 3.09 µg/mL | |

| EBV-EA Induction Inhibition (mol ratio/TPA) | % Inhibition | 91.2% (at 1000), 50.9% (at 500), 21.3% (at 100) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Chemiluminescence Assay for Reactive Oxygen Species (ROS) Scavenging

This protocol describes a general method for determining the ROS scavenging activity of a test compound using a chemiluminescence-based assay.

Principle: The reaction between a chemiluminescent probe (e.g., luminol or lucigenin) and ROS generates light. The presence of an antioxidant scavenges the ROS, leading to a decrease in chemiluminescence, which is measured by a luminometer.

Materials:

-

Luminol or Lucigenin solution

-

ROS generating system (e.g., pyrogallol for superoxide anions, H₂O₂ for hydrogen peroxide)

-

Phosphate buffer (pH 7.4)

-

Test compound (11-Oxomogroside IIIe or 11-oxo-mogroside V)

-

Microplate luminometer

Procedure:

-

Prepare working solutions of the test compound at various concentrations.

-

In a 96-well microplate, add the test compound solution, phosphate buffer, and the ROS generating system.

-

Initiate the reaction by adding the chemiluminescent probe solution.

-

Immediately measure the chemiluminescence intensity using a microplate luminometer.

-

A control group without the test compound is run in parallel.

-

The ROS scavenging activity is calculated as the percentage of inhibition of chemiluminescence compared to the control.

-

The EC₅₀ value (the concentration of the test compound that scavenges 50% of the ROS) is determined from a dose-response curve.

Hydroxyl Radical (•OH) Induced DNA Damage Assay

This protocol outlines a method to assess the protective effect of a compound against DNA damage induced by hydroxyl radicals.

Principle: Hydroxyl radicals, generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻), can cause strand breaks in plasmid DNA. The different forms of DNA (supercoiled, open circular, and linear) can be separated by agarose gel electrophoresis. A protective compound will reduce the extent of DNA strand breaks.

Materials:

-

Plasmid DNA (e.g., pBR322 or pUC19)

-

Fenton's reagent (FeSO₄ and H₂O₂)

-

Phosphate buffer (pH 7.4)

-

Test compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Prepare a reaction mixture containing plasmid DNA, phosphate buffer, and the test compound at various concentrations.

-

Induce DNA damage by adding Fenton's reagent to the mixture.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Analyze the DNA samples by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled DNA band to determine the protective effect of the test compound.

Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This protocol describes the evaluation of a compound's ability to inhibit the induction of the EBV lytic cycle, a measure of anti-tumor promoting activity.

Principle: The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) can induce the expression of EBV early antigens (EBV-EA) in latently infected cells (e.g., Raji cells). An anti-tumor promoting agent will inhibit this induction.

Materials:

-

Raji cells (EBV-positive lymphoblastoid cell line)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

12-O-tetradecanoylphorbol-13-acetate (TPA)

-

n-Butyrate (optional, as a co-inducer)

-

Test compound

-

Indirect immunofluorescence staining reagents (human serum containing anti-EA antibodies, FITC-conjugated anti-human IgG)

-

Fluorescence microscope

Procedure:

-

Culture Raji cells in RPMI 1640 medium.

-

Seed the cells in a 24-well plate.

-

Treat the cells with the test compound at various concentrations for a specified pre-incubation period.

-

Induce EBV-EA expression by adding TPA (and optionally n-butyrate) to the cell culture.

-

Incubate the cells for 48 hours at 37°C.

-

Harvest the cells, wash with PBS, and prepare cell smears on glass slides.

-

Fix the cells with acetone.

-

Perform indirect immunofluorescence staining for EBV-EA.

-

Count the number of EA-positive cells under a fluorescence microscope.

-

The percentage of inhibition is calculated relative to the control group treated with TPA alone.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol details a method to assess the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β, IL-6). An anti-inflammatory compound will inhibit the production of these mediators.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with FBS

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent (for NO measurement)

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Determine the cytotoxicity of the test compound using a cell viability assay to ensure that the observed effects are not due to cell death.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.

-

The inhibitory effect of the test compound on the production of inflammatory mediators is calculated relative to the LPS-stimulated control group.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.

Caption: AMPK/SIRT1 signaling pathway activated by 11-Oxomogroside IIIe.

Caption: Experimental workflow for in vitro anti-inflammatory assay.

Conclusion

The preliminary in vitro data suggests that 11-Oxomogroside IIIe possesses promising anti-inflammatory and antioxidant properties, particularly in the context of high glucose-induced cellular stress. Its mechanism of action appears to involve the activation of the AMPK/SIRT1 signaling pathway. While direct studies on 11-Oxomogroside IIIe are still limited, the more extensive research on the related compound, 11-oxo-mogroside V, further supports the potential of this class of mogrosides as potent antioxidants and anti-tumor promoting agents. Further in-depth in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of 11-Oxomogroside IIIe for various inflammatory and oxidative stress-related diseases.

References

- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 11-Oxomogroside IIIe: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IIIe is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening components of monk fruit, 11-Oxomogroside IIIe is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, along with available data on its biological activities.

Discovery and Initial Identification

The first reported discovery of 11-Oxomogroside IIIe was detailed in a 2017 publication by Niu et al. in the Journal of Natural Products.[1][2][3][4] This study focused on the chemical investigation of cucurbitane glycosides from the crude extract of Siraitia grosvenorii. The researchers successfully isolated and identified several mogrosides, including the novel compound 11-Oxomogroside IIIe. The identification of this compound, along with other mogrosides like Mogroside III, IV, V, and VI, has contributed to a deeper understanding of the chemical diversity within monk fruit.[1][5][6]

Quantitative Analysis

Subsequent studies have focused on the quantification of various mogrosides in Siraitia grosvenorii. One study reported the quantification of Mogroside IIIe in the mesocarp callus of the fruit, indicating its presence at varying concentrations depending on the plant material.[7]

Table 1: Quantitative Data for Mogrosides in Siraitia grosvenorii Mesocarp Callus

| Mogroside | Concentration (mg/g DW) |

| Mogroside V | 2.96 |

| 11-oxo-mogroside V | 0.66 |

| Siamenoside I | 0.26 |

| Mogroside IIIe | 0.08 |

DW: Dry Weight

Experimental Protocols

While the full experimental details from the original discovery paper by Niu et al. are not fully available in the public domain, a general workflow for the isolation and purification of mogrosides from Siraitia grosvenorii can be constructed based on common practices in natural product chemistry.

General Isolation and Purification Workflow

Caption: General workflow for the isolation of 11-Oxomogroside IIIe.

Detailed Methodologies (Based on general practices):

-

Extraction: The dried and powdered fruits of Siraitia grosvenorii are typically extracted with a solvent such as hot water or aqueous ethanol. This process is often repeated multiple times to ensure maximum yield of the glycosides.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract rich in mogrosides.

-

Macroporous Resin Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin. A stepwise gradient of ethanol in water is commonly used for elution, which separates the mogrosides based on their polarity.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound, 11-Oxomogroside IIIe.

-

Preparative HPLC: Fractions enriched with 11-Oxomogroside IIIe are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of acetonitrile in water. This final step yields the purified compound.

Structural Elucidation

The structure of 11-Oxomogroside IIIe was elucidated using a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of 11-Oxomogroside IIIe.

Key Techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the determination of the connectivity of atoms and the overall structure of the molecule, including the aglycone core and the attached sugar moieties.

-

Biological Activity

Preliminary research has begun to explore the pharmacological effects of mogrosides, including Mogroside IIIE.

Anti-inflammatory and Protective Effects

One study has reported that Mogroside IIIE can exert protective effects against lipopolysaccharide-induced acute lung injury.[1] This suggests potential anti-inflammatory properties for this compound. The mechanism of action is an area for further investigation.

Potential Signaling Pathway Involvement

The anti-inflammatory effects of other mogrosides and related compounds often involve the modulation of key signaling pathways. While not yet specifically demonstrated for 11-Oxomogroside IIIe, a plausible pathway to investigate would be the NF-κB signaling cascade, which is a central regulator of inflammation.

Caption: Hypothesized anti-inflammatory signaling pathway for 11-Oxomogroside IIIe.

Conclusion and Future Directions

The discovery and initial characterization of 11-Oxomogroside IIIe have expanded the known chemical space of mogrosides from Siraitia grosvenorii. While preliminary data suggests potential anti-inflammatory activity, further research is needed to fully elucidate its pharmacological profile. Future studies should focus on:

-

Complete Elucidation of Spectroscopic Data: Publication of the full 1D and 2D NMR and HRESIMS data is essential for the definitive structural confirmation and for use as a reference standard.

-

In-depth Biological Screening: A comprehensive evaluation of the biological activities of purified 11-Oxomogroside IIIe is warranted, including its potential as an anti-inflammatory, antioxidant, or anti-diabetic agent.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which 11-Oxomogroside IIIe exerts its biological effects will be crucial for understanding its therapeutic potential.

-

Synthesis and Analogue Development: The development of synthetic routes to 11-Oxomogroside IIIe and its analogues could provide a sustainable source of the compound and allow for structure-activity relationship studies.

This technical guide serves as a foundational resource for researchers interested in 11-Oxomogroside IIIe, summarizing the current state of knowledge and highlighting key areas for future investigation in the pursuit of novel therapeutic agents from natural sources.

References

- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling the Therapeutic Potential of Mogroside IIIE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mogroside IIIE, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document consolidates key chemical data, experimental protocols from seminal studies, and a detailed examination of its role in cellular signaling pathways, particularly the AMPK/SIRT1 axis.

Core Compound Identification

Mogroside IIIE has emerged as a compound of significant interest due to its potential therapeutic applications, distinguishing it from other mogrosides.

| Parameter | Value | Reference |

| Chemical Name | Mogroside IIIE | [1][][3] |

| CAS Number | 88901-37-5 | [1][3] |

| Molecular Formula | C₄₈H₈₂O₁₉ | [1][3] |

| Molecular Weight | 963.15 g/mol | [1][3][4] |

| Botanical Source | Siraitia grosvenorii (Monk Fruit) | [1] |

| Compound Type | Triterpenoid Glycoside | [1] |

Therapeutic Mechanisms and Signaling Pathways

Mogroside IIIE has been demonstrated to exert its biological effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a master regulator of cellular energy homeostasis and its activation triggers a cascade of downstream effects that are beneficial in various pathological conditions.

A key downstream target of AMPK is Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance, inflammation, and metabolism. The activation of the AMPK/SIRT1 axis by Mogroside IIIE has been shown to alleviate high glucose-induced inflammation, oxidative stress, and apoptosis in podocytes, suggesting its potential in managing diabetic nephropathy.

Furthermore, in studies related to gestational diabetes mellitus (GDM), Mogroside IIIE was found to improve glucose metabolism and insulin tolerance. This effect is mediated by the AMPK-dependent inhibition of Histone Deacetylase 4 (HDAC4) phosphorylation, which in turn down-regulates the expression and activity of Glucose-6-phosphatase (G6Pase), a key enzyme in gluconeogenesis.

Below is a diagram illustrating the signaling cascade initiated by Mogroside IIIE.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the bioactivity of Mogroside IIIE.

In Vivo Model of Gestational Diabetes Mellitus

This protocol describes the methodology used to evaluate the therapeutic effects of Mogroside IIIE in a mouse model of Gestational Diabetes Mellitus (GDM).

Key Methodologies:

-

Animal Model : Genetically diabetic C57BL/KsJdb/+ (db/+) mice were used as a model for GDM.

-

Grouping : Mice were divided into a normal pregnancy group, a GDM group, and a GDM group treated with Mogroside IIIE (20.0 mg/kg).

-

Biochemical Analysis : Serum glucose and insulin levels were measured to assess GDM symptoms.

-

Tolerance Tests : Glucose and insulin tolerance tests were performed to evaluate metabolic function.

-

Inflammatory Marker Analysis : The levels of inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the serum and pancreas were quantified using ELISA and qRT-PCR.

-

Protein Expression Analysis : Western Blot analysis was conducted on liver tissues to determine the expression levels of key proteins in the AMPK signaling pathway (pAMPK, AMPK, pHDAC4, HDAC4, and G6Pase).

In Vitro Model of High Glucose-Induced Podocyte Injury

This protocol outlines the in vitro experiments conducted to investigate the protective effects of Mogroside IIIE on podocytes exposed to high glucose conditions.

Key Methodologies:

-

Cell Culture : Mouse podocyte cells (MPC-5) were cultured under normal or high glucose (HG) conditions.

-

Cell Viability Assay : A cell counting kit-8 (CCK-8) assay was used to assess the effect of Mogroside IIIE on the viability of HG-induced podocytes.

-

Inflammatory and Oxidative Stress Marker Analysis : The concentrations of inflammatory cytokines and oxidative stress-related markers were determined using corresponding kits.

-

Apoptosis Assay : Flow cytometry was employed to quantify apoptosis in MPC-5 cells.

-

Western Blot Analysis : The expression levels of apoptosis-associated proteins (Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9) and proteins in the AMPK/SIRT1 signaling pathway were evaluated by Western blot.

-

Inhibitor Studies : Compound C, an AMPK inhibitor, was used to confirm that the protective effects of Mogroside IIIE were mediated through the activation of the AMPK/SIRT1 signaling pathway.

Summary of Quantitative Data

The following table summarizes key quantitative findings from the referenced studies, highlighting the dose-dependent effects of Mogroside IIIE.

| Experiment | Parameter Measured | Treatment/Concentration | Result | Reference |

| In Vivo GDM Model | Mogroside IIIE Dose | 20.0 mg/kg | Significantly improved glucose metabolism and insulin tolerance; decreased inflammatory factors. | |

| In Vitro Podocyte Model | Mogroside IIIE Treatment | Various concentrations | Elevated cell viability, reduced inflammatory cytokines and oxidative stress markers, and inhibited apoptosis in high glucose-induced podocytes. | |

| In Vitro Podocyte Model | AMPK Inhibitor | Compound C | Reversed the protective effects of Mogroside IIIE, confirming the role of the AMPK/SIRT1 pathway. |

Conclusion and Future Directions

Mogroside IIIE demonstrates significant therapeutic potential, particularly in the context of metabolic disorders like gestational diabetes and diabetic nephropathy. Its mechanism of action, centered on the activation of the AMPK/SIRT1 signaling pathway, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on preclinical toxicology studies, pharmacokinetic profiling, and exploration of its efficacy in other metabolic and inflammatory diseases. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.

References

Cucurbitane Glycosides: A Comprehensive Technical Review of Their Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitane glycosides are a class of highly oxidized tetracyclic triterpenoids, primarily found in plants of the Cucurbitaceae family, such as bitter melon (Momordica charantia), Luohanguo (Siraitia grosvenorii), and various gourds and pumpkins.[1][2] These compounds are derived from the cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene structure, and are characterized by a wide variety of oxygenation patterns and glycosidic linkages.[3] Historically known for their intense bitter taste, which serves as a natural defense mechanism for plants against herbivores, cucurbitane glycosides have garnered significant scientific interest for their broad spectrum of pharmacological activities.[1][4]

Extensive research has demonstrated their potential as anti-inflammatory, anti-diabetic, hepatoprotective, and particularly, anti-cancer agents.[2][4] Their therapeutic effects are attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and metabolism.[1] This technical guide provides an in-depth review of the current literature on cucurbitane glycosides, focusing on their pharmacological activities, underlying molecular mechanisms, and relevant experimental methodologies.

Pharmacological Activities and Mechanisms

Cucurbitane glycosides exhibit a diverse range of biological activities, making them promising candidates for drug discovery and development. Their primary therapeutic potentials are summarized below.

Anti-Cancer Activity

The anti-cancer properties of cucurbitane glycosides are the most extensively studied. These compounds have been shown to inhibit the growth of a wide array of cancer cell lines in vitro and suppress tumor growth in in vivo models.[1][4] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[5]

-

Induction of Apoptosis: Cucurbitacin B and E, for example, have been observed to induce apoptosis in various cancer cells, including breast, liver, and bladder cancer.[5] This is often achieved through the activation of mitochondria-dependent apoptotic pathways and the modulation of key regulatory proteins like Bcl-2 family members and caspases.[5]

-

Cell Cycle Arrest: A common mechanism of action is the induction of cell cycle arrest, typically at the G2/M phase.[5] This effect is linked to the downregulation of key cell cycle regulators such as cyclin B1.[6]

-

Inhibition of Signaling Pathways: The anti-cancer effects are frequently mediated by the inhibition of critical signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the inhibition of STAT3 phosphorylation, is a primary target for many cucurbitacins.[4][5]

Anti-Diabetic Effects

Several cucurbitane glycosides isolated from Momordica charantia (bitter melon) have demonstrated significant anti-diabetic properties.[7][8] They can help regulate blood glucose levels through multiple mechanisms.[9]

-

α-Glucosidase Inhibition: Some cucurbitane-type triterpene glycosides act as α-glucosidase inhibitors, slowing down carbohydrate digestion and absorption.[9]

-

Modulation of Metabolic Pathways: These compounds can influence key metabolic signaling pathways such as the PI3K-Akt and AMPK pathways, which play crucial roles in glucose uptake and metabolism.[8] For instance, certain glycosides can promote the translocation of GLUT4 glucose transporters to the cell membrane in adipocytes.[8]

Anti-Inflammatory Activity

Cucurbitane glycosides possess potent anti-inflammatory properties.[10] They can suppress the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[5][10] This activity is primarily attributed to the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[5][10] Molecular docking studies have also suggested that these compounds have a high affinity for proteins within the NF-κB, AMPK, and Nrf2 signaling pathways.[10][11]

Hepatoprotective Activity

Certain cucurbitane glycosides, particularly those from Siraitia grosvenorii (Luohanguo), have shown significant hepatoprotective activities.[2][12] In experimental models, these compounds have demonstrated the ability to protect liver cells from damage induced by toxins.[12]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data reported for various cucurbitane glycosides across different pharmacological assays.

Table 1: Anti-Cancer Activity of Cucurbitane Compounds

| Compound | Cancer Cell Line(s) | Observed Effect | IC50 / Concentration | Reference |

| Cucurbitacin B | BEL-7402 (Hepatocellular Carcinoma) | Induces apoptosis and S phase arrest | Not specified | [5] |

| Cucurbitacin B | MDA-MB-231 (Breast Cancer) | Synergistic apoptosis with gemcitabine | Not specified | [5] |

| Cucurbitacin E | T24 (Bladder Cancer) | Induces G2/M phase arrest and apoptosis | Not specified | [5] |

| Cucurbitacin E | Prostate Carcinoma Explants | Potent growth inhibition | 7–50 nM | [3] |

| Cucurbitacin I | B16-F10 (Melanoma) | Tumor regression in vivo | 1 mg/kg/day (intra-tumoral) | [4] |

| 3β,7β-dihydroxy-25-methoxycucurbita-5,23-diene-19-al | MCF-7, MDA-MB-231 (Breast Cancer) | Significant cytotoxic effect | Not specified | [13] |

Table 2: Anti-Diabetic Activity of Cucurbitane Glycosides

| Compound/Extract | Model/Assay | Observed Effect | IC50 / Concentration | Reference |

| Charantoside H, J, K, etc. | α-Glucosidase Inhibition Assay | Moderate to weak inhibitory activity | IC50: 173.23 - 485.12 µM | [14] |

| Momordicoside K | α-Glucosidase Inhibition Assay | Moderate inhibitory activity | IC50: 226.21 µM | [14] |

| M. charantia Extracts | Diabetic Mice | Reduction in fasting glucose | Not specified | [8] |

| Cucurbitane Glycosides | Adipocytes | Increased GLUT4 translocation | Not specified | [8] |

Table 3: Anti-Inflammatory Activity of Cucurbitane Glycosides

| Compound/Extract | Model/Assay | Observed Effect | IC50 / Concentration | Reference |

| Hemchinins G–H (1–3) | LPS-induced RAW 264.7 cells | Nitric Oxide (NO) inhibition | Not specified | [10][11] |

| Dihydrocucurbitacin B & Cucurbitacin R | HepG2 cell line | Inhibition of TNF-α and IL-6 expression | Not specified | [5] |

Key Signaling Pathways Modulated by Cucurbitane Glycosides

Cucurbitane glycosides exert their biological effects by targeting multiple key intracellular signaling pathways. The diagrams below illustrate their points of intervention.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in cancer cells, promoting proliferation and survival. Cucurbitacins are potent inhibitors of this pathway, primarily by preventing the phosphorylation and activation of STAT3.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), it promotes the transcription of pro-inflammatory genes. Cucurbitane glycosides can inhibit this pathway, leading to a reduction in inflammation.[5][10]

PI3K/Akt and AMPK Signaling Pathways

The PI3K/Akt and AMPK pathways are central to cell metabolism, including glucose uptake. Cucurbitane glycosides can modulate these pathways, contributing to their anti-diabetic effects.[8]

Experimental Protocols

Extraction and Isolation of Cucurbitane Glycosides

The extraction and isolation of cucurbitane glycosides from plant material is a multi-step process involving solvent extraction followed by chromatographic purification.

-

General Extraction:

-

Preparation: Dried and powdered plant material (e.g., fruits, tubers) is used as the starting source.[9]

-

Solvent Extraction: The material is typically extracted with a moderately polar solvent like methanol (MeOH) or ethanol.[9][15] This can be done using conventional methods like percolation or maceration, or with modern techniques such as microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) to improve efficiency and reduce extraction time.[13][16]

-

Fractionation: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.[10] Cucurbitane glycosides are often enriched in the EtOAc and n-butanol fractions.[10]

-

-

Purification:

-

Column Chromatography: The enriched fractions are subjected to repeated column chromatography. Silica gel and ODS (octadecylsilyl) are common stationary phases.[9][15]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield pure compounds.[10][15]

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[9][12]

-

Key Biological Assays

-

α-Glucosidase Inhibition Assay:

-

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down carbohydrates. The enzyme's activity is monitored by its ability to hydrolyze a substrate like p-nitrophenyl-α-D-glucopyranoside (PNPG) to produce a yellow product (p-nitrophenol), which can be measured spectrophotometrically.[9]

-

Methodology: The test compound is pre-incubated with α-glucosidase enzyme in a buffer solution (e.g., phosphate buffer, pH 6.8). The reaction is initiated by adding the PNPG substrate. After a set incubation period, the reaction is stopped (e.g., by adding Na2CO3), and the absorbance is read at approximately 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the sample to a control without the inhibitor. A known inhibitor like acarbose is used as a positive control.[9]

-

-

Nitric Oxide (NO) Inhibition Assay in Macrophages:

-

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of NO in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10]

-

Methodology: RAW 264.7 cells are cultured and plated. The cells are then pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS. After 24 hours of incubation, the amount of NO produced and released into the culture medium is quantified using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound. The absorbance is measured, and the inhibition of NO production is calculated relative to LPS-stimulated cells without the compound.[10][11]

-

Conclusion

Cucurbitane glycosides represent a structurally diverse and pharmacologically significant class of natural products. The existing body of research, highlighted in this review, strongly supports their potential in the development of new therapeutic agents, particularly for cancer, diabetes, and inflammatory diseases. Their ability to modulate multiple critical signaling pathways, such as JAK/STAT, NF-κB, and AMPK, underscores their pleiotropic effects.[5][8][10] While promising, challenges related to their natural abundance, bioavailability, and potential toxicity need to be addressed.[1] Future research should focus on synthetic derivatization to improve efficacy and safety profiles, detailed pharmacokinetic and pharmacodynamic studies, and validation in more complex preclinical and clinical settings to fully realize the therapeutic potential of these remarkable compounds.

References

- 1. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cucurbitacins and cucurbitane glycosides: structures and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cucurbitacin B and Its Derivatives: A Review of Progress in Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cucurbitane-Type Triterpene Glycosides from Momordica charantia and Their α-Glucosidase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Extraction and Isolation of 11-Oxomogroside IIIe from Siraitia grosvenorii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its fruit, which is a source of a group of intensely sweet triterpene glycosides known as mogrosides.[1] These compounds, particularly Mogroside V, are widely used as natural, low-calorie sweeteners.[2] Beyond the major sweet components, the fruit contains a variety of minor mogrosides, including 11-Oxomogroside IIIe.[1][3] While less abundant, minor mogrosides are of significant interest to researchers for their potential biological activities and unique physicochemical properties. These application notes provide a comprehensive overview of the methodologies for extracting a general mogroside mixture from S. grosvenorii and subsequently isolating the minor component, 11-Oxomogroside IIIe.

Data Presentation: Mogroside Extraction Methods

The initial extraction of total mogrosides from S. grosvenorii is a critical first step. Various methods have been developed to optimize the yield and purity of the crude extract. The efficiency of these methods is summarized below.

Table 1: Comparison of Various Mogroside Extraction Methods from Siraitia grosvenorii

| No. | Extraction Method | Material | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time | Other Conditions | Total Mogroside Yield (Purity) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Hot Water Extraction | Fresh Fruit | Water | 1:15 (g/mL) | 100 | 3 x 60 min | Soaking for 30 min | 5.6% | [4] |

| 2 | Ethanol Extraction | Dried Fruit | 50% Ethanol | 1:20 (g/mL) | 60 | 100 min | Shaking, 3 extractions | 5.9% | [4] |

| 3 | Flash Extraction | Dried Fruit | Water | 1:18 (g/mL) | 40 | 7 min | N/A | 8.77% | [5][6] |

| 4 | Flash Extraction | Fruit | Water | 1:20 (g/mL) | Ambient | 4 min | 6000 r/min blade speed | 10.06% | [2] |

| 5 | Solvent Extraction & Resin Purification | Fresh Fruit | 70% Ethanol | N/A | N/A | N/A | Purified with D101 macroporous resin | 0.5% (94.18% total mogrosides*) |[7] |

*Total mogrosides in the purified extract consisted of Mogroside V (69.24%), 11-oxo-mogroside V (10.6%), Siamenoside V (9.8%), and Mogroside IV (4.54%).[7]

The content of individual mogrosides varies significantly within the fruit extract, with Mogroside V being the most predominant.[1] The isolation of less abundant compounds like 11-Oxomogroside IIIe requires robust purification techniques following the initial extraction.

Experimental Protocols

Protocol 1: General Extraction of Total Mogrosides

This protocol describes a generalized and efficient method for obtaining a crude mogroside extract from dried S. grosvenorii fruit, which is suitable for further purification. The method combines hot water extraction with macroporous resin adsorption for initial purification and concentration.

Materials and Equipment:

-

Dried Siraitia grosvenorii fruit

-

Deionized water

-

Ethanol (20% and 50%)

-

Grinder or blender

-

Heating mantle with a reflux system or a temperature-controlled water bath

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-